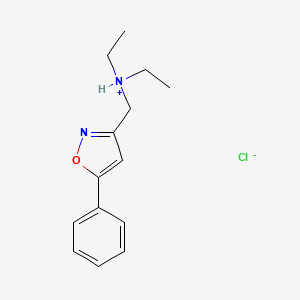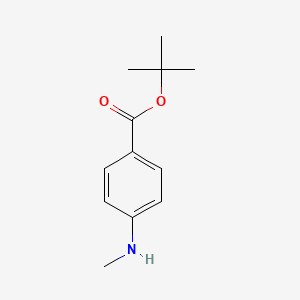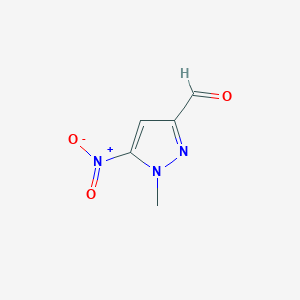![molecular formula C7H5BrN2O2 B3046313 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 122451-00-7](/img/structure/B3046313.png)
6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
Overview
Description
6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one, also known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is not fully understood. However, it has been suggested that 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been found to activate the caspase cascade, which is a key pathway involved in apoptosis. Additionally, 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been shown to inhibit the NF-κB pathway, which is a major pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the NF-κB pathway. Additionally, 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has also been shown to be well-tolerated in animal studies, indicating its potential for clinical use.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is its wide range of biological activities, making it a promising candidate for the development of novel drugs. Additionally, 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been found to be well-tolerated in animal studies, indicating its potential for clinical use. However, one of the limitations of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Future Directions
There are several future directions for the research of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one. One of the areas of interest is the development of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one and its potential in the treatment of various diseases. Furthermore, the potential of 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored. Overall, the research on 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one holds great promise for the development of novel drugs for the treatment of various diseases.
Scientific Research Applications
6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been extensively studied for its potential in the treatment of various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has also been shown to be effective against drug-resistant cancer cells. Furthermore, 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
6-bromo-3-methyl-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c1-10-6-5(12-7(10)11)2-4(8)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBGMCAIFJNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579708 | |
| Record name | 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122451-00-7 | |
| Record name | 6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

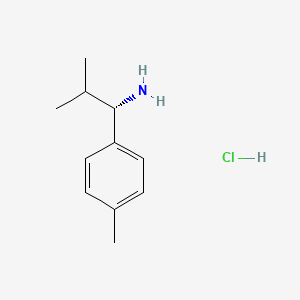


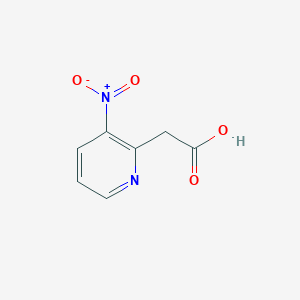
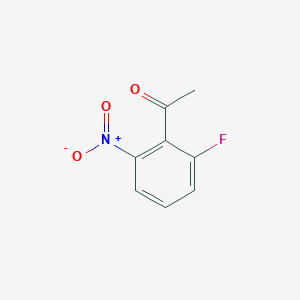



![7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B3046245.png)
![Octahydrofuro[3,2-c]pyridine](/img/structure/B3046246.png)
![Ethanol, 2-[(3-bromophenyl)amino]-](/img/structure/B3046247.png)
